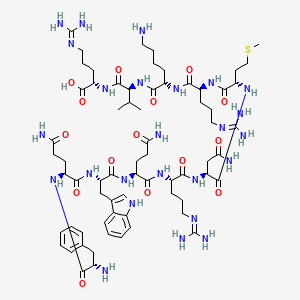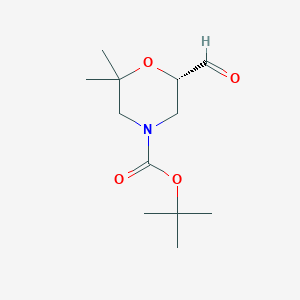
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring, a formyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Esterification: The tert-butyl ester is typically introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: (S)-tert-Butyl 6-carboxy-2,2-dimethylmorpholine-4-carboxylate.
Reduction: (S)-tert-Butyl 6-hydroxymethyl-2,2-dimethylmorpholine-4-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate: Unique due to its specific combination of functional groups.
1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne: Similar in having a formyl group but differs in the overall structure and functional groups.
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Contains a morpholine ring but has different substituents and functional groups.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring, a formyl group, and a tert-butyl ester, which confer distinct chemical and biological properties.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
tert-butyl (6S)-6-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
InChIキー |
DSLZDHNKSZDGSZ-VIFPVBQESA-N |
異性体SMILES |
CC1(CN(C[C@H](O1)C=O)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CN(CC(O1)C=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


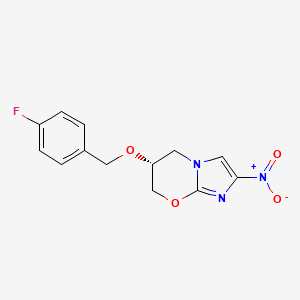

![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
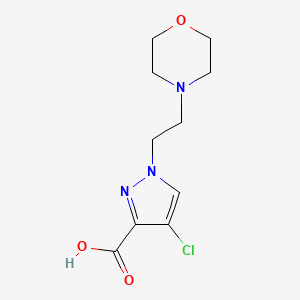

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
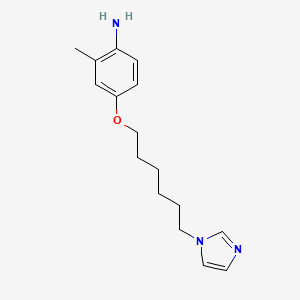


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
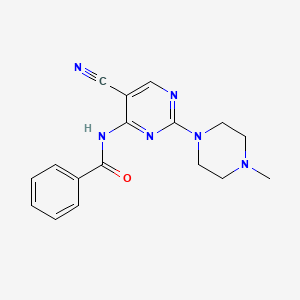
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
